1-(3-Bromophenyl)cyclobutanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSPZIVLQFVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromophenyl Cyclobutanol and Analogous Cyclobutanol Frameworks
Foundational Strategies for Cyclobutanol (B46151) Ring Construction
The formation of the strained four-membered cyclobutane (B1203170) ring is a pivotal step in the synthesis of cyclobutanols. Various cycloaddition reactions and tandem processes have been developed to efficiently construct this core structure.
Carbonyl Reduction Pathways
The reduction of a carbonyl group within a pre-formed cyclobutanone ring is a direct and common method for the synthesis of cyclobutanols. The stereochemical outcome of this reduction is a critical consideration, as it determines the relative orientation of the newly formed hydroxyl group.
The hydride reduction of substituted cyclobutanones has been shown to proceed with a high degree of stereoselectivity, predominantly yielding the cis-alcohol. This selectivity is largely independent of the steric bulk of the hydride reagent. For example, the reduction of 3-substituted cyclobutanones with various hydride reagents consistently favors the formation of the cis-cyclobutanol.
Computational studies, utilizing Density Functional Theory (DFT), have provided insight into the mechanistic underpinnings of this observed stereoselectivity. These studies suggest that torsional strain plays a significant role in favoring the anti-facial attack of the hydride, which is consistent with the Felkin-Anh model. In cases where a benzyloxy substituent is present, repulsive electrostatic interactions further disfavor the syn-facial attack, thus enhancing the high selectivity for the cis isomer. The computational models have shown good agreement with experimental results, highlighting their predictive power in rationalizing the stereochemical outcomes of cyclobutanone reductions.
The stereoselectivity of these reductions can be further influenced by factors such as reaction temperature and solvent polarity. Lowering the reaction temperature or using a less polar solvent can often enhance the pronounced selectivity for the cis-alcohol.
| Hydride Reagent | Solvent | Temperature (°C) | cis:trans Ratio (for 3-phenylcyclobutanone) |
| NaBH₄ | Methanol | 0 | 95:5 |
| LiAlH₄ | Diethyl Ether | 0 | 96:4 |
| K-Selectride® | Tetrahydrofuran | -78 | 98:2 |
| L-Selectride® | Tetrahydrofuran | -78 | 97:3 |
Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions)
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is particularly well-suited for the preparation of tertiary alcohols like 1-(3-Bromophenyl)cyclobutanol. mnstate.eduorganicchemistrytutor.com This method involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde. organicchemistrytutor.comnih.gov
For the synthesis of this compound, the key transformation is the reaction of 3-bromophenylmagnesium bromide with cyclobutanone. The Grignard reagent, 3-bromophenylmagnesium bromide, is typically prepared in situ by reacting 3-bromotoluene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.orgyoutube.com The presence of a small amount of iodine can be used to activate the magnesium surface. mnstate.edu
The reaction proceeds as follows:
Formation of the Grignard Reagent: 3-bromotoluene reacts with magnesium turnings in anhydrous ether to form 3-bromophenylmagnesium bromide. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of bromobenzene and quench the reagent. libretexts.orgyoutube.com
Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of cyclobutanone, also in an anhydrous ether solvent. The nucleophilic carbon of the 3-bromophenylmagnesium bromide attacks the electrophilic carbonyl carbon of cyclobutanone, leading to the formation of a magnesium alkoxide intermediate.
Acidic Workup: The reaction mixture is then treated with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide and yield the final product, this compound. udel.edu
A potential side product in Grignard reactions involving aryl halides is the formation of biphenyl derivatives through a coupling reaction between the Grignard reagent and unreacted aryl halide. mnstate.edulibretexts.org This can be minimized by controlling the reaction temperature and the rate of addition of the aryl halide.
| Reactant/Condition | Purpose | Reference |
|---|---|---|
| 3-Bromotoluene | Precursor to the Grignard reagent | libretexts.orgyoutube.com |
| Magnesium Metal | Forms the organometallic reagent | mnstate.edulibretexts.org |
| Cyclobutanone | Electrophilic carbonyl source | nih.gov |
| Anhydrous Ether (e.g., THF) | Solvent for the reaction | libretexts.orgyoutube.com |
| Aqueous Acid | Protonates the alkoxide intermediate | udel.edu |
Photo-induced Radical Annulation Strategies for Cyclobutanol Formation
Photochemical methods, particularly [2+2] photocycloadditions, offer an alternative route to the construction of cyclobutane rings. acs.orgnsf.gov These reactions involve the light-induced excitation of an alkene to a triplet state, which can then react with another alkene to form a cyclobutane ring through a diradical intermediate. nih.gov While not a direct synthesis of this compound, these methods can be used to create the core cyclobutanol structure, which could then be further functionalized.
For example, a relevant strategy would involve the photochemical cycloaddition of an appropriate enol ether with an alkene, followed by hydrolysis to yield a cyclobutanone. This cyclobutanone could then be subjected to a Grignard reaction as described in the previous section.
Another approach involves intramolecular photochemical reactions. For instance, the Norrish-Yang reaction can be used to generate cyclobutanols from aryl ketones bearing a γ-hydrogen. baranlab.org In a hypothetical application, a ketone with a 3-bromophenyl group and a suitable alkyl chain could undergo intramolecular γ-hydrogen abstraction upon photochemical irradiation, leading to a 1,4-diradical that cyclizes to form a cyclobutanol. acs.org
These photo-induced radical strategies often provide access to complex and highly substituted cyclobutane structures that may be difficult to obtain through other means. rsc.org
| Strategy | Description | Potential Application | Reference |
|---|---|---|---|
| [2+2] Photocycloaddition | Light-induced reaction between two alkenes to form a cyclobutane. | Synthesis of a cyclobutanone precursor. | acs.orgnsf.gov |
| Norrish-Yang Reaction | Intramolecular photochemical cyclization of a ketone to form a cyclobutanol. | Direct formation of a substituted cyclobutanol framework. | baranlab.orgacs.org |
Metal-Mediated and Catalytic Cyclobutane Construction
Metal-catalyzed reactions provide another avenue for the synthesis of cyclobutane frameworks. Transition metal catalysts, such as those based on copper, can facilitate [2+2] cycloaddition reactions under milder conditions than traditional photochemical methods. acs.org These reactions can proceed through a concerted mechanism mediated by the metal catalyst.
Furthermore, other metal-mediated processes can be employed to construct the cyclobutane ring. For instance, ring-opening reactions of bicyclobutanes, which are highly strained molecules, can be catalyzed by transition metals to produce functionalized cyclobutanes.
Methodologies for Introducing the Bromophenyl Substituent
The introduction of the 3-bromophenyl group is a critical step in the synthesis of this compound. This can be achieved either by using a pre-brominated starting material, as in the Grignard reaction with 3-bromotoluene, or by introducing the bromine atom onto an existing phenylcyclobutanol scaffold.
Established Approaches for Aryl Halide Incorporation in Organic Synthesis
The most direct method for incorporating the 3-bromophenyl group is through the use of a 3-bromophenyl organometallic reagent, such as 3-bromophenylmagnesium bromide. The preparation of this Grignard reagent from 3-bromotoluene and magnesium is a well-established procedure. libretexts.orgyoutube.com
Alternatively, if one were to start with phenylcyclobutanol, the bromine atom could be introduced via electrophilic aromatic substitution. The hydroxyl group of the cyclobutanol is an ortho-, para-director. Therefore, direct bromination of 1-phenylcyclobutanol would likely lead to a mixture of the 2-bromo and 4-bromo isomers, with the meta-isomer being a minor product. To achieve the desired meta-substitution, a different strategy would be required, possibly involving a directing group that can be later removed or modified.
Positional Isomer Considerations: Synthesis of meta-Bromophenyl Substituted Cyclobutanols
The synthesis of the specific meta-isomer, this compound, is most efficiently achieved by using a starting material that already contains the bromine atom in the desired position. The use of 3-bromotoluene to generate the Grignard reagent ensures that the bromine atom is located at the 3-position on the phenyl ring.
If a synthetic route involving the bromination of a phenyl-substituted cyclobutane were to be employed, achieving regioselectivity for the meta position would be challenging. mdpi.com Electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the aromatic ring. nih.gov The cyclobutyl alcohol group is an activating, ortho-, para-directing group. Therefore, direct bromination would not favor the formation of the meta-isomer. mdpi.com A multi-step sequence involving the introduction of a meta-directing group, followed by bromination and subsequent removal or transformation of the directing group, would be necessary, making this a less efficient approach compared to the Grignard synthesis from 3-bromotoluene.
Optimization and Refinement of Synthetic Protocols
The optimization of the Grignard synthesis of this compound would focus on several key parameters to maximize the yield and purity of the product.
Purity of Reagents and Solvent: The success of a Grignard reaction is highly dependent on the absence of water and other protic impurities. libretexts.orgyoutube.com Therefore, using freshly dried solvents and ensuring all glassware is rigorously dried is paramount. The use of anhydrous diethyl ether or THF is standard practice. youtube.com
Activation of Magnesium: The magnesium metal surface is often coated with a layer of magnesium oxide, which can inhibit the reaction. mnstate.edu Activating the magnesium is crucial for initiating the formation of the Grignard reagent. This can be achieved by methods such as crushing the magnesium turnings, adding a small crystal of iodine, or using a chemical activator like diisobutylaluminum hydride. mnstate.edud-nb.info
Temperature Control: The formation of the Grignard reagent is an exothermic process. The reaction temperature should be controlled to prevent side reactions, such as the Wurtz coupling of the aryl halide. libretexts.org Similarly, the addition of the Grignard reagent to the cyclobutanone should be performed at a controlled temperature, often at 0 °C, to minimize side reactions and improve the yield of the desired tertiary alcohol.
Reaction Time and Stoichiometry: The reaction time for both the formation of the Grignard reagent and its subsequent reaction with the ketone should be optimized to ensure complete conversion. The stoichiometry of the reactants should also be carefully controlled. Typically, a slight excess of the Grignard reagent is used to ensure complete consumption of the ketone.
Purification: The final product, this compound, would be purified from byproducts and unreacted starting materials. This is typically achieved through extraction and column chromatography.
| Parameter | Consideration | Rationale | Reference |
|---|---|---|---|
| Solvent | Strictly anhydrous ether or THF | Prevents quenching of the Grignard reagent. | libretexts.orgyoutube.com |
| Magnesium Activation | Use of iodine or other activators | Removes the passivating oxide layer. | mnstate.edud-nb.info |
| Temperature | Controlled addition and reaction temperature | Minimizes side reactions like Wurtz coupling. | libretexts.org |
| Stoichiometry | Slight excess of Grignard reagent | Ensures complete conversion of the ketone. | udel.edu |
Parametric Studies of Reaction Conditions (e.g., temperature, solvent effects, reagent concentration)
The most direct and widely employed method for the synthesis of this compound is the Grignard reaction, involving the nucleophilic addition of a 3-bromophenylmagnesium halide to cyclobutanone. The efficiency and yield of this reaction are highly dependent on carefully controlled parameters.
Temperature: Grignard additions are typically exothermic, necessitating strict temperature control to minimize side reactions. reddit.com The formation of the Grignard reagent itself, 3-bromophenylmagnesium bromide from 1,3-dibromobenzene or 3-bromoiodobenzene and magnesium metal, is often initiated at room temperature but may require cooling to manage the exothermic reaction. The subsequent addition to cyclobutanone is generally performed at low temperatures, commonly starting at 0 °C and sometimes as low as -78 °C, to enhance selectivity and prevent unwanted side reactions such as enolization of the ketone. cmu.edu Low temperatures are crucial for preparing functionalized Grignard reagents, ensuring their stability for a limited time. cmu.edu
Solvent Effects: The choice of solvent is critical for both the formation and reactivity of the Grignard reagent. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are standard due to their ability to solvate the magnesium center, which is essential for the reagent's stability and reactivity. reddit.com THF is often preferred for its higher boiling point and better solvating properties, which can facilitate the formation of the Grignard reagent from less reactive aryl bromides. Cyclopentyl methyl ether (CPME) has also been studied as a reaction solvent for Grignard reactions, offering a higher boiling point and potentially different reactivity profiles. d-nb.info The polarity and coordinating ability of the solvent can influence reaction rates and the aggregation state of the Grignard reagent.
Reagent Concentration: The concentration of both the Grignard reagent and the cyclobutanone substrate can impact the reaction outcome. Typically, a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) is used to ensure complete consumption of the ketone. The concentration of the reactants in the solvent is usually maintained in the range of 0.1 M to 1.0 M. Higher concentrations can lead to faster reaction rates but may also increase the risk of side reactions and create challenges in heat dissipation. Conversely, very low concentrations can lead to impractically slow reaction times. Kinetic studies on Grignard additions to esters using flow chemistry have demonstrated that precise control over stoichiometry and reaction time is essential for maximizing the yield of the desired mono-addition product. mit.edu
The following interactive table summarizes the typical effects of key parameters on the Grignard synthesis of 1-arylcyclobutanols.
| Parameter | Condition | Typical Effect on Reaction | Rationale |
| Temperature | Low (e.g., 0 °C to -78 °C) | Higher yield, fewer byproducts | Minimizes side reactions like enolization and Wurtz coupling; controls exothermicity. reddit.comcmu.edu |
| High (e.g., Room Temp to Reflux) | Faster reaction, more byproducts | Can lead to decomposition of the Grignard reagent and increased side reactions. | |
| Solvent | THF | Good | Excellent solvating properties, facilitates reagent formation and reaction. reddit.com |
| Diethyl Ether | Good | Standard solvent, lower boiling point may require more stringent temperature control. | |
| CPME | Moderate to Good | Higher boiling point, may offer safety advantages; can have a negative effect on Grignard formation from some chlorides. d-nb.info | |
| Non-polar (e.g., Toluene) | Poor | Generally unsuitable as they do not effectively solvate the magnesium complex. | |
| Concentration | High (>1 M) | Faster rate, potential for more side products | Increased intermolecular reactions and potential for poor heat transfer. |
| Low (<0.1 M) | Slower rate, cleaner reaction | May be impractically slow for preparative scale synthesis. |
Design and Evaluation of Catalytic Systems
While the Grignard reaction is a stoichiometric process, catalytic methods are increasingly being developed for the synthesis and functionalization of cyclobutane frameworks, offering pathways to enhanced efficiency and stereocontrol. For the direct synthesis of this compound, catalytic approaches are less common than stoichiometric additions. However, related catalytic systems are crucial for producing precursors or analogous structures.
Catalytic [2+2] Cycloadditions: The construction of the cyclobutane ring itself can be achieved through catalytic [2+2] cycloaddition reactions. These methods often involve the use of transition metal catalysts or organocatalysts to promote the reaction between two olefinic precursors. While not a direct route to this compound, this strategy is fundamental for creating substituted cyclobutane cores that can be later functionalized.
Catalytic C-H Functionalization: More advanced strategies involve the direct functionalization of C-H bonds on a pre-existing cyclobutane scaffold. Palladium catalysis, often using directing groups like aminoquinolines, has been employed to achieve arylation of C-H bonds. acs.org This approach could theoretically be used to introduce the 3-bromophenyl group onto a cyclobutanol precursor, offering a novel synthetic route.
Enantioselective Catalysis: For the synthesis of chiral cyclobutanol analogs, significant research has focused on catalytic enantioselective methods. For instance, the reduction of prochiral 3-substituted cyclobutanones to the corresponding cyclobutanols can be achieved with high enantioselectivity using catalysts like oxazaborolidines (CBS reduction) or ruthenium complexes. nih.gov Similarly, iridium-catalyzed C-H silylation has been used in a sequential enantioselective reduction/C-H functionalization strategy to create multiple stereocenters on a cyclobutanol framework. nih.gov The evaluation of these catalytic systems typically involves screening various ligands, metal precursors, solvents, and temperatures to optimize both yield and enantioselectivity.
Attaining Stereochemical Control and Diastereoselectivity in Synthesis
Although this compound is an achiral molecule, the principles of stereochemical control are paramount when synthesizing substituted analogs that possess one or more stereocenters. The planar, rigid nature of the cyclobutane ring makes the spatial arrangement of substituents a critical aspect of its chemistry.
Diastereoselective Nucleophilic Addition: When a nucleophile, such as a Grignard reagent, adds to a substituted cyclobutanone (e.g., at the 2- or 3-position), two diastereomeric products can be formed. The stereochemical outcome is often dictated by steric hindrance. The incoming nucleophile will preferentially attack from the face of the carbonyl that is less sterically encumbered by the existing substituents. For example, the reduction of 3-substituted cyclobutanones often proceeds with high cis-selectivity. nih.gov
Substrate and Reagent Control: The stereochemical course of a reaction can be controlled by the inherent stereochemistry of the substrate or by the choice of reagents. For instance, the ring expansion of optically pure oxaspiropentanes can lead to the formation of stereospecifically substituted cyclobutanones. researchgate.net The subsequent attack by a Grignard reagent on this intermediate can also proceed with high stereospecificity, particularly in cases derived from aldehydes. researchgate.net
Catalyst-Controlled Stereoselectivity: As mentioned previously, chiral catalysts are a powerful tool for establishing stereocenters. In the context of cyclobutanol synthesis, organocatalyzed desymmetrization of 3-substituted cyclobutanones has been used to generate enantiomerically enriched products. mdpi.com Furthermore, catalyst-controlled regiodivergent reactions, for example in the hydrophosphination of acyl bicyclo[1.1.0]butanes, allow for the selective formation of different diastereomers of multi-substituted cyclobutanes from the same starting materials. The choice of a Cu(I) or Cu(II) catalytic system can dictate the regiochemical and stereochemical outcome.
Retrosynthetic Analysis Pertaining to this compound
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the analysis is relatively straightforward and highlights a key bond formation strategy.
The most logical disconnection in the target molecule is the carbon-carbon bond between the aromatic ring and the cyclobutane ring at the quaternary carbon center. This disconnection is strategically sound because it breaks the molecule into two readily accessible fragments and corresponds to a reliable forward reaction: the nucleophilic addition of an organometallic reagent to a ketone.
This retrosynthetic step, known as a C-C disconnection, reveals cyclobutanone and a 3-bromophenyl anion synthon.
Target Molecule: this compound
Transform: C-C Disconnection
Synthons: 3-Bromophenyl anion (Ar⁻) and a cyclobutanone cation (C⁺=O)
Synthetic Equivalents: The 3-bromophenyl anion synthon is readily accessible as the Grignard reagent, 3-bromophenylmagnesium bromide . The carbonyl cation synthon's synthetic equivalent is cyclobutanone .
The forward synthesis is therefore the reaction of 3-bromophenylmagnesium bromide with cyclobutanone in an appropriate ethereal solvent, followed by an aqueous workup to protonate the resulting alkoxide.
Further retrosynthetic analysis of the precursors reveals their origins:
Cyclobutanone: This is a commercially available starting material. Its own synthesis can be traced back to simpler precursors, for example, via the ketene cycloaddition with ethylene or the rearrangement of oxaspiropentane.
3-Bromophenylmagnesium Bromide: This Grignard reagent is not typically stored but is prepared in situ. The disconnection of the carbon-magnesium bond points to 1,3-dibromobenzene or 3-bromoiodobenzene and magnesium metal as the starting materials. 1,3-dibromobenzene is a common and commercially available aromatic compound.
This complete retrosynthetic pathway provides a practical and efficient route to this compound from simple, readily available precursors.
Reaction Chemistry and Transformational Pathways of 1 3 Bromophenyl Cyclobutanol and Derived Species
Ring-Opening Reactions and Strain Release Strategies of the Cyclobutanol (B46151) Core
The approximately 26 kcal/mol of ring strain within the cyclobutane (B1203170) ring serves as a potent thermodynamic driving force for a variety of chemical transformations. nih.gov This stored energy can be harnessed through transition metal catalysis, radical-mediated processes, or thermal and chemical induction to facilitate C-C bond cleavage, leading to the formation of linear, functionalized organic molecules.
Transition Metal-Catalyzed Ring-Opening and C-C Bond Activation (e.g., Rhodium, Iridium, Palladium)
Transition metal catalysts are powerful tools for the activation and cleavage of the C-C bonds in cyclobutanol systems. nih.gov The process, often termed a "cut and sew" transformation, involves the oxidative addition of a metal into a C-C bond, followed by subsequent reactions to form new molecular architectures. acs.org A key mechanistic step in many of these reactions is β-carbon elimination from a metal alkoxide intermediate, which is facilitated by the release of ring strain. acs.orgresearchgate.net
Rhodium (Rh) and Iridium (Ir) Catalysis: Rhodium(I) and Iridium(I) complexes are particularly effective in catalyzing the ring-opening of tertiary cyclobutanols. nih.govresearchgate.net While both can promote these transformations, they sometimes operate through distinct mechanisms. For instance, the Ir-catalyzed conversion of prochiral tertiary cyclobutanols to β-methyl-substituted ketones has been shown to proceed under milder conditions (45-110 °C) compared to some Rh-catalyzed counterparts. nih.gov Mechanistic studies, including deuteration experiments, suggest that the iridium-catalyzed pathway initiates with the oxidative addition of the Ir(I) catalyst into the O-H bond of the cyclobutanol, forming an Ir(III)-hydride intermediate. nih.govnih.gov This is followed by the key enantioselectivity-determining step: a β-carbon elimination that cleaves the four-membered ring. The catalytic cycle is completed by reductive C-H elimination, which releases the ketone product and regenerates the active Ir(I) catalyst. nih.gov
Palladium (Pd) Catalysis: Palladium catalysts are also widely used for C-C bond activation in strained rings. nih.gov Enantioselective palladium-catalyzed reactions involving the β-carbon elimination of in-situ formed Pd(II) alcoholates have been developed for the asymmetric arylation, vinylation, and allenylation of tertiary cyclobutanols. acs.org More recently, Pd-catalysis has enabled the intermolecular C(sp³)–C(sp³) coupling of cyclobutanol derivatives with unactivated alkenes, providing access to chiral benzene-fused cyclic compounds in a highly regio- and enantioselective manner. nih.gov
| Catalyst System | Substrate Type | Key Mechanistic Step | Product Type | Reference |
|---|---|---|---|---|
| Iridium(I) with chiral ligands (e.g., DTBM-SegPhos) | Prochiral tert-cyclobutanols | β-Carbon elimination from Ir(III)-hydride intermediate | β-Chiral ketones | nih.govnih.gov |
| Rhodium(I) | tert-Cyclobutanols | β-Carbon elimination | Acyclic ketones, Indanols | nih.govresearchgate.net |
| Palladium(II) with chiral ligands | tert-Cyclobutanols | Enantioselective β-carbon elimination | γ-Aryl/vinyl ketones | acs.org |
| Palladium(0) | Cyclobutanol derivatives and unactivated alkenes | C(sp³)–C(sp³) coupling | Chiral benzene-fused cyclic compounds | nih.gov |
Radical-Mediated Ring-Opening Mechanisms
Radical reactions offer an alternative pathway to harness the strain energy of cyclobutanols for C-C bond scission. These methods often proceed under mild conditions and show complementary selectivity to transition metal-catalyzed processes. acs.orgresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under mild conditions. rsc.orgacs.org In the context of cyclobutanols, alkoxy radicals can be generated from the alcohol functionality. The high ring strain of the cyclobutanol promotes a rapid β-scission of the cyclobutyloxy radical, cleaving a C-C bond to form a more stable, open-chain ketyl radical. researchgate.net This strategy has been employed in various transformations, including ring expansions and couplings with other reaction partners. acs.orgdigitellinc.com
Samarium(II) Iodide (SmI₂): Samarium(II) iodide is a potent single-electron transfer agent widely used in organic synthesis. chem-station.com It can initiate radical processes by reducing suitable functional groups. nih.gov For cyclobutanol-related chemistry, SmI₂ can mediate the formation of radical intermediates that undergo ring-opening. For example, SmI₂-mediated reactions can be used to form highly functionalized cyclobutanols via radical cyclizations, and the resulting strained ring can be a substrate for subsequent ring-opening transformations. researchgate.netacs.org The process typically involves the formation of a ketyl radical from a carbonyl precursor, which can then trigger subsequent bond-forming or bond-breaking events. nih.gov
Thermally or Chemically Induced Strain Release Transformations
Beyond metal or radical mediation, the ring strain of 1-(3-Bromophenyl)cyclobutanol can be released through thermal or chemically induced (e.g., acid- or base-catalyzed) rearrangements. These reactions are often driven by the formation of a thermodynamically more stable product. For instance, acid-catalyzed rearrangement of 1-arylcyclobutanols can lead to ring expansion or ring-opening products, such as substituted tetralones or butyrophenones, depending on the substrate and reaction conditions.
Functional Group Interconversions and Derivatization on the Cyclobutanol Moiety
The hydroxyl group and the carbon skeleton of this compound provide multiple sites for synthetic modification, allowing for its elaboration into a variety of other compounds.
Strategies Utilizing the Alcohol Functionality (e.g., etherification, esterification, oxidation)
The tertiary alcohol of this compound is a key functional handle for derivatization.
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. wikipedia.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O bond. organic-synthesis.commasterorganicchemistry.com
Esterification: Esters can be readily formed by reacting the alcohol with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides. These reactions are typically catalyzed by acid or base and are fundamental transformations in organic synthesis.
Oxidation: While tertiary alcohols are generally resistant to oxidation under conditions that cleave C-H bonds, oxidation of the cyclobutanol ring system can be achieved. Oxidation of 1-substituted cyclobutanols can lead to the corresponding cyclobutanones, which are themselves valuable synthetic intermediates for further functionalization, such as Baeyer-Villiger oxidation to form lactones. nih.gov
Transformations of Borylated Cyclobutanols as Synthetic Handles
The introduction of a boron moiety onto the cyclobutane ring significantly enhances its synthetic utility. nih.gov Borylated cyclobutanols can be synthesized via methods such as the formal [3+1]-cycloaddition of lithiated 1,1-diborylalkanes with epihalohydrins. researchgate.netrsc.org The resulting products contain both a hydroxyl group and a boronic ester (e.g., Bpin), which can be functionalized orthogonally. rsc.org
The boronic ester serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. youtube.comyoutube.com This allows for the formation of new C-C bonds by coupling the cyclobutane scaffold to various aryl, heteroaryl, or vinyl partners, offering a powerful method for rapidly building molecular complexity. nih.gov The C-B bond can also be transformed into C-O, C-N, or carbon-halogen bonds. nih.gov
| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-X, Pd catalyst, Base | Aryl-substituted cyclobutanol | nih.gov |
| Oxidation (of C-B bond) | NaBO₃·4H₂O or similar oxidant | Diol (after deboronation) | researchgate.net |
| Chan-Lam Coupling | Amine, Cu catalyst | Amino-substituted cyclobutanol | nih.gov |
| Halogenation | NCS, NBS, or NIS | Halo-substituted cyclobutanol | nih.gov |
Reactivity Profiles of the Bromophenyl Substituent
The synthetic versatility of this compound is significantly enhanced by the presence of the bromine atom on the phenyl ring. This halogen serves as a key functional handle for a variety of chemical transformations, allowing for the strategic construction of more complex molecular architectures. The reactivity of the bromophenyl group can be categorized into several key pathways, including transition metal-catalyzed cross-coupling, radical reactions, and aromatic substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling and related C-C bond formations)
The bromine atom in this compound makes the molecule an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is one of the most widely utilized of these transformations, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction allows for the formation of a new C-C bond, replacing the bromine atom with a new aryl, vinyl, or alkyl group. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The reaction conditions for the Suzuki-Miyaura coupling of aryl bromides are well-established and generally tolerate a wide range of functional groups, including the hydroxyl group of the cyclobutanol moiety. organic-chemistry.orgorganic-synthesis.com Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields for Suzuki and other cross-coupling reactions. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 °C |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80-110 °C |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DMF | Room Temp - 90 °C |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | THF/H₂O | 70 °C |
This table presents generalized conditions. Optimal conditions may vary based on the specific boronic acid used.
Beyond the Suzuki-Miyaura reaction, the bromophenyl group can participate in other important palladium-catalyzed C-C bond-forming reactions, including:
Heck Reaction: Coupling with an alkene to form a substituted styrene (B11656) derivative. mdpi.comnih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl-alkyne.
Stille Coupling: Reaction with an organotin reagent. libretexts.org
Negishi Coupling: Coupling with an organozinc reagent. mdpi.com
These reactions collectively provide a powerful toolkit for elaborating the structure of this compound, enabling its use as a versatile building block in the synthesis of complex organic molecules.
Radical Reactions Involving Bromophenyl Species
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical intermediate. This reactivity is commonly exploited in radical dehalogenation reactions. A standard method for achieving this transformation is through the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org
The reaction proceeds via a radical chain mechanism:
Initiation: Thermal decomposition of AIBN generates initiator radicals, which then abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). libretexts.org
Propagation: The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide (Bu₃SnBr) and the 3-(1-hydroxycyclobutyl)phenyl radical. This new carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product, 1-phenylcyclobutanol, and regenerating the tributyltin radical to continue the chain. libretexts.org
This dehalogenation provides a method for selectively removing the bromine atom when it is no longer needed for further synthetic modifications, effectively converting the bromophenyl moiety into a simple phenyl group.
Table 2: General Conditions for Radical Dehalogenation
| Reagent | Initiator | Solvent | Conditions |
| Tributyltin hydride (Bu₃SnH) | AIBN | Benzene (B151609) or Toluene | Thermal (Heat, ~80 °C) |
| Tris(trimethylsilyl)silane (TTMSS) | AIBN | Toluene | Thermal (Heat, ~80-110 °C) |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The existing substituents on the aromatic ring of this compound govern the regioselectivity of further substitution reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The outcome of such a reaction on this compound is determined by the combined directing effects of the bromo and 1-hydroxycyclobutyl substituents.
1-Hydroxycyclobutyl Group: This alkyl group with an alpha-hydroxyl is generally considered an activating group due to hyperconjugation and the electron-donating resonance effect of the oxygen's lone pairs. It is also an ortho, para-director.
Given that the two substituents are meta to each other, their directing effects are additive. The positions ortho and para to the bromine are C2, C4, and C6. The positions ortho and para to the cyclobutanol group are C2 and C6. Therefore, electrophilic attack is strongly directed to the C2 and C6 positions, which are activated by both groups. The C4 position is activated by the cyclobutanol group but deactivated by the bromine at the meta position. Steric hindrance from the bulky cyclobutanol group might slightly favor substitution at the C6 position over the C2 position.
Table 3: Predicted Regioselectivity of EAS on this compound
| Position | Directing Effect (Cyclobutanol) | Directing Effect (Bromo) | Overall Activation/Deactivation | Predicted Outcome |
| C2 | Ortho (Activating) | Ortho (Directing) | Strongly Activated | Major Product |
| C4 | Para (Activating) | Meta (Unaffected) | Activated | Minor Product |
| C5 | Meta (Unaffected) | Para (Directing) | Deactivated | Unlikely |
| C6 | Ortho (Activating) | Ortho (Directing) | Strongly Activated | Major Product |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is generally difficult for simple aryl halides like this compound. libretexts.org The common SNAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate. lumenlearning.com Since this compound lacks such activating groups, the SNAr pathway is highly unfavorable under standard conditions. libretexts.org
However, under very harsh reaction conditions, such as the use of an extremely strong base like sodium amide (NaNH₂), substitution can proceed via an elimination-addition mechanism involving a highly reactive benzyne intermediate. youtube.com In this pathway, the strong base would deprotonate a hydrogen atom ortho to the bromine (at C2 or C4), followed by the elimination of bromide to form a benzyne. The nucleophile (e.g., NH₂⁻) then attacks either of the two carbons of the triple bond, followed by protonation to yield the product. This mechanism can lead to a mixture of regioisomers, with the incoming nucleophile ending up at the original position of the bromine (C3) or at an adjacent position (C2 or C4). youtube.com
Cascade and Tandem Reactions Involving the Molecular Architecture
The unique structure of this compound, featuring both a reactive aryl bromide and a strained cyclobutanol ring, presents opportunities for designing cascade or tandem reactions. A cascade reaction is a process involving two or more consecutive transformations in which the subsequent reaction results from the functionality generated in the previous step, all conducted in a single pot. 20.210.105
While specific cascade reactions starting directly from this compound are not extensively documented, its structure allows for the conceptual design of such sequences. For example, a synthetic strategy could involve an initial transformation of the bromophenyl group that subsequently triggers a reaction involving the cyclobutanol moiety.
One hypothetical cascade could be initiated by a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling could introduce a substituent with a nucleophilic or electrophilic site at the 3-position. This newly installed group could then undergo an intramolecular reaction with the cyclobutanol's hydroxyl group, leading to the formation of a new heterocyclic ring system fused to the phenyl ring.
Mechanistic Investigations of Reactions Involving 1 3 Bromophenyl Cyclobutanol
Elucidation of Reaction Pathways for Cyclobutanol (B46151) Formation
The synthesis of the cyclobutanol core is a pivotal step that can be achieved through various synthetic strategies, most notably cycloaddition reactions. Understanding the underlying mechanisms of these reactions is key to controlling the stereochemistry and yield of the desired product.
The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components (like alkenes), is a primary method for synthesizing cyclobutane (B1203170) frameworks. nih.gov Thermally initiated [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, but they can proceed through non-concerted pathways involving stepwise mechanisms. These stepwise pathways are generally categorized as either diradical or dipolar (zwitterionic). ru.nl
The specific pathway is heavily influenced by the electronic nature of the reacting alkenes.
Diradical Pathway: This mechanism is favored for non-polar alkenes. The reaction is initiated by the formation of a carbon-carbon bond between the two alkene components, leading to a 1,4-diradical intermediate. This intermediate then undergoes ring closure to form the cyclobutane ring. researchgate.net The spin state of the diradical (singlet or triplet) can influence the stereochemical outcome of the reaction. For instance, in photosensitized [2+2] cycloadditions, a triplet 1,4-diradical is often formed, which has a longer lifetime, allowing for bond rotation before ring closure, potentially leading to a mixture of stereoisomers. acs.org
Dipolar (Zwitterionic) Pathway: This pathway is common when one alkene is electron-rich and the other is electron-deficient. The reaction proceeds through a zwitterionic intermediate, where one end is positively charged and the other is negatively charged. Subsequent ring closure of this intermediate yields the cyclobutane product. Research on the reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether to form cyclobutane derivatives suggests a dipolar mechanism is likely at play, especially as the presence of a radical scavenger had no effect on the reaction outcome. ru.nl
The choice between these pathways for the synthesis of 1-(3-bromophenyl)cyclobutanol would depend on the specific precursors used. For example, a reaction involving an electron-rich enol ether and an electron-poor alkene would likely proceed via a dipolar intermediate.
| Feature | Diradical Mechanism | Dipolar (Zwitterionic) Mechanism |
|---|---|---|
| Reactant Type | Typically non-polar alkenes | Electron-rich and electron-deficient alkenes (push-pull systems) |
| Key Intermediate | 1,4-diradical | 1,4-zwitterion |
| Solvent Effects | Less sensitive to solvent polarity | Strongly accelerated by polar solvents which stabilize the charged intermediate |
| Stereochemistry | Can be non-stereospecific due to rotation in the diradical intermediate | Often stereospecific, retaining the geometry of the starting alkenes |
Photochemical reactions provide an alternative, powerful route to cyclobutanols. The Norrish-Yang reaction is a classic intramolecular photochemical transformation of carbonyl compounds that is particularly relevant for the synthesis of cyclobutanols. nih.govacs.org This reaction does not require a catalyst and is initiated by the absorption of UV light. nih.govacs.org
The generally accepted mechanism involves the following key steps: nih.govacs.org
n→π* Excitation: The process begins with the photoexcitation of the carbonyl group, promoting a non-bonding electron (n) to an anti-bonding π-orbital (π*). This initially forms an excited singlet state, which typically undergoes rapid intersystem crossing (ISC) to a more stable triplet state.
Intramolecular Hydrogen Abstraction: The excited triplet carbonyl group is highly reactive and behaves like an alkoxy radical. It abstracts a hydrogen atom from the γ-position (the third carbon away from the carbonyl group) through a six-membered ring transition state.
Formation of a 1,4-Biradical Intermediate: This hydrogen transfer event results in the formation of a 1,4-biradical (or diradical) intermediate. This species is a key intermediate in the Norrish-Yang reaction. Computational studies, such as DFT calculations, have been used to model the energetic profile of this process and characterize the structure of the hydroxyl diradical intermediate. nih.gov
Cyclization or Fragmentation: The 1,4-biradical can undergo one of two competing pathways:
Cyclization: The two radical centers can combine to form a new carbon-carbon bond, resulting in the formation of a cyclobutanol ring.
Fragmentation (Cleavage): The biradical can undergo cleavage to form an enol and an alkene.
For aldehydes, fragmentation reactions often predominate, making the synthesis of secondary cyclobutanols challenging via this method. However, studies on 2-(hydroxyimino)aldehydes have shown that cyclobutanol formation can be achieved upon UV irradiation, representing a significant exception. nih.govacs.org The stability and reactivity of the triplet 1,4-biradical are critical in determining the product distribution. acs.org
Mechanistic Studies of Ring-Opening Processes
The significant ring strain (~26 kcal/mol) inherent in the cyclobutane ring of this compound makes it susceptible to ring-opening reactions. nih.gov These transformations are a powerful tool for synthetic chemistry, converting the compact four-membered ring into functionalized linear chains.
Transition metals like rhodium (Rh), palladium (Pd), and iridium (Ir) are highly effective catalysts for promoting the ring-opening of cyclobutanols. nih.govresearchgate.netacs.org These reactions proceed through C-C bond activation, a process that leverages the energy gain from relieving ring strain. nih.gov The mechanisms often involve the formation of a metal alkoxide, followed by β-carbon elimination.
Rhodium (Rh)-Catalyzed Reactions: Mechanistic studies of Rh(I)-catalyzed ring-opening of cyclobutanols indicate that the reaction proceeds via β-carbon elimination of a rhodium alkoxide intermediate. This step involves the cleavage of the C1-C2 bond of the cyclobutanol ring to form a rhodacyclopentanone intermediate, which then isomerizes to yield a ring-opened ketone. A key finding is that the formation of a (Z)-unsaturated ketone intermediate is crucial for achieving high enantioselectivity in asymmetric variants of this reaction. researchgate.net
Iridium (Ir)-Catalyzed Reactions: A plausible mechanism for Ir-catalyzed cleavage involves the initial oxidative addition of the catalyst (Ir(I)) into the O-H bond of the cyclobutanol. nih.gov This forms an Ir(III)-hydride intermediate. The crucial C-C bond cleavage then occurs via β-carbon elimination, followed by reductive C-H elimination to release the ring-opened product and regenerate the active catalyst. DFT calculations have been employed to support this pathway, indicating that the initial oxidative addition is often the step with the highest activation energy. nih.gov
Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are also widely used for cyclobutanol ring-opening. The mechanism is believed to be triggered by the formation of a Pd(II) alcoholate. This intermediate then undergoes β-carbon elimination to produce a σ-alkyl Pd(II) species. acs.orgacs.org Subsequent steps, such as reductive elimination, can lead to a variety of functionalized products. acs.org
| Catalyst | Proposed Initial Step | Key C-C Cleavage Step | Proposed Intermediates |
|---|---|---|---|
| Rhodium (Rh) | Formation of Rh-alkoxide | β-Carbon Elimination | Rhodacyclopentanone, (Z)-Unsaturated Ketone researchgate.net |
| Iridium (Ir) | Oxidative Addition into O-H bond | β-Carbon Elimination | Ir(III)-Hydride nih.gov |
| Palladium (Pd) | Formation of Pd-alkoxide | β-Carbon Elimination | σ-Alkyl Pd(II) Species acs.org |
Besides transition metal catalysis, radical and photoredox-mediated pathways offer alternative strategies for the ring-opening of cyclobutanol derivatives. These methods often operate under mild conditions and can exhibit unique reactivity.
Radical-Initiated Ring-Opening: The cleavage of the cyclobutanol ring can be induced by radical processes. For example, reagents like silver (Ag) and manganese (Mn) can facilitate the homolytic C-C bond cleavage. nih.gov Another approach involves the generation of a cyclobutyloxy radical (formed by homolysis of the O-H bond and subsequent oxidation). The high ring strain promotes rapid β-scission of this alkoxy radical, leading to the cleavage of a C-C bond and the formation of a distal alkyl radical, which can be trapped or undergo further reactions. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions. In the context of cyclobutanol chemistry, a photocatalyst can be used to generate a radical species that triggers the ring-opening cascade. For instance, photoredox-enabled strategies have been developed for the ring-opening of cyclobutanes via the formation of a carbon radical, leading to γ,δ-unsaturated ketones. rsc.org This approach relies on the release of ring strain to drive the formation of a stabilized radical intermediate. rsc.org
The validation of a proposed reaction mechanism often hinges on the identification and characterization of key intermediates.
Unsaturated Ketone Intermediates: In many transition metal-catalyzed ring-opening reactions of cyclobutanols, the final product is an acyclic ketone. Mechanistic studies have shown that these are often formed via an unsaturated ketone intermediate. For example, in Rh-catalyzed desymmetrization reactions, the formation of a (Z)-unsaturated ketone intermediate was identified as a critical factor for achieving high enantioselectivity. researchgate.net
Metal Hydride Species: In catalytic cycles involving oxidative addition and reductive elimination, metal hydride species are common intermediates. For the Ir-catalyzed ring-opening of cyclobutanols, an Ir(III) hydride intermediate is proposed to form immediately after the initial oxidative addition of the catalyst into the cyclobutanol O-H bond. nih.gov While often too reactive for isolation, their presence can be inferred through kinetic isotope effect studies and supported by computational modeling. nih.gov
Organometallic Intermediates: In some cases, organometallic intermediates can be isolated and characterized. In a study on the Pd-catalyzed ring-opening polymerization of cyclobutanol monomers, researchers were able to isolate and characterize a palladated cyclobutanol intermediate, providing direct evidence for the proposed mechanistic pathway involving β-carbon elimination leading to a σ-alkyl Pd(II) species. acs.org
Biradical Intermediates: In photochemical reactions like the Norrish-Yang cyclization, the 1,4-biradical is the central intermediate. nih.gov While highly transient, its existence is supported by computational studies that map the potential energy surface of the reaction and by trapping experiments. The stereochemical outcome of these reactions often provides indirect evidence for the lifetime and behavior of these biradical species. acs.org
Studies on Stereochemical Control Mechanisms
The stereochemical outcome of reactions involving this compound is dictated by a complex interplay of various non-covalent interactions and inherent structural properties of the molecule and its transition states. Understanding these controlling factors is crucial for designing stereoselective syntheses of its derivatives. Key elements governing this stereoselectivity include torsional strain, electrostatic interactions, and steric effects. While detailed mechanistic studies and specific data for this compound are not extensively available in publicly accessible literature, the following subsections will discuss the general principles of these controlling factors as they apply to the broader class of 1-aryl-cyclobutanols, providing a foundational understanding of how stereoselectivity is achieved in reactions involving the title compound.
Factors Governing Stereoselectivity (e.g., torsional strain, electrostatic interactions, steric effects)
The three-dimensional arrangement of atoms in the transition state of a reaction determines the stereochemistry of the product. For reactions at the stereocenter of this compound, the approach of a reagent can be influenced by several subtle but significant energetic factors.
Torsional Strain:
Torsional strain arises from the repulsion between electron clouds of bonds on adjacent atoms. In the context of reactions involving the cyclobutanol ring, the conformation of the ring and the orientation of substituents during the approach of a reagent significantly impact the activation energy of competing diastereomeric transition states. The cyclobutane ring is not planar and exists in a puckered conformation to relieve some of the inherent angle and torsional strain.
During a reaction, for instance, a nucleophilic attack on a derivative or a ring expansion, the transition state geometry will seek to minimize torsional strain. This often involves the staggering of bulky groups to avoid eclipsing interactions. Computational studies on related cyclic systems have shown that even small differences in dihedral angles in the transition state can lead to a significant energy difference, thereby favoring one stereochemical pathway over another. For 1-aryl-cyclobutanols, the orientation of the aryl group relative to the incoming reagent and the cyclobutane ring substituents in the transition state is a critical determinant of the product's stereochemistry.
Electrostatic Interactions:
Electrostatic interactions, including dipole-dipole interactions and the influence of electron-donating or electron-withdrawing groups, can play a significant role in directing the stereochemical course of a reaction. The bromine atom on the phenyl ring of this compound is an electron-withdrawing group, which influences the electron distribution in the aromatic ring and can participate in electrostatic interactions in the transition state.
For example, in reactions involving polar reagents or charged intermediates, the electrostatic potential surface of the substrate can guide the approaching species to a specific face of the molecule. Computational models of transition states for similar molecules often reveal stabilizing or destabilizing electrostatic interactions that can lower or raise the energy barrier for a particular stereochemical outcome. The interaction between the partial positive and negative charges on the substrate and reagent in the transition state can be a deciding factor in stereoselectivity.
Steric Effects:
Steric hindrance is perhaps the most intuitive factor governing stereoselectivity. The spatial arrangement of atoms and the sheer bulk of substituents can prevent a reagent from approaching a reactive center from a particular direction. In the case of this compound, the 3-bromophenyl group and the cyclobutanol ring itself present considerable steric bulk.
The principle of steric approach control dictates that a reagent will preferentially attack from the less sterically hindered face of the molecule. The relative size of the substituents on the cyclobutane ring and the nature of the attacking reagent are crucial. For instance, a bulky nucleophile will be more sensitive to the steric environment around the electrophilic center than a smaller nucleophile. In the absence of overriding electronic or torsional effects, the stereochemical outcome can often be accurately predicted by analyzing the steric accessibility of the diastereotopic faces of the reactive center.
While specific experimental data for this compound is not available to populate detailed tables, the following conceptual tables illustrate how such data would be presented to compare the influence of these factors.
Table 1: Hypothetical Diastereomeric Ratios in a Nucleophilic Addition to a Derivative of this compound
| Nucleophile | Solvent Polarity | Temperature (°C) | Diastereomeric Ratio (A:B) | Predominant Factor |
| MeLi | Low | -78 | 70:30 | Torsional Strain |
| t-BuLi | Low | -78 | 95:5 | Steric Effects |
| MeLi | High | -78 | 60:40 | Electrostatic Interactions |
| MeLi | Low | 25 | 65:35 | (Reduced Selectivity) |
Table 2: Calculated Relative Transition State Energies for a Hypothetical Reaction
| Stereochemical Pathway | Transition State Conformation | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent | Dominant Destabilizing Interaction |
| Formation of Diastereomer A | Staggered Approach | 0.0 | 0.0 | - |
| Formation of Diastereomer B | Eclipsed Approach | +2.5 | +1.8 | Torsional Strain |
| Formation of Diastereomer B | Sterically Hindered Approach | +3.2 | +3.0 | Steric Effects |
These tables serve as a framework for how detailed research findings would be organized to elucidate the mechanistic underpinnings of stereochemical control in reactions of this compound.
Computational Chemistry and Advanced Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Theoretical explorations into the reactivity of 1-(3-Bromophenyl)cyclobutanol, such as its potential for ring-opening or ring-expansion reactions, would likely employ Density Functional Theory (DFT). Such calculations could map the electron density to predict sites of reactivity. For instance, the electron-withdrawing nature of the bromine atom at the meta position influences the electronic distribution of the phenyl ring, which in turn can affect the stability of potential intermediates and transition states in various chemical transformations. However, specific DFT studies detailing reaction pathway mapping and the energetics of these pathways for this compound have not been published.
Transition State Analysis and Exploration of Potential Energy Surfaces
A complete understanding of a chemical reaction necessitates the characterization of its transition states and the exploration of the potential energy surface. For a molecule like this compound, this would involve computationally modeling the high-energy transition state structures for plausible reactions. This analysis would provide crucial insights into reaction kinetics and mechanisms. At present, there are no available studies that have performed such a detailed transition state analysis or mapped the potential energy surfaces for reactions involving this compound.
Computational Prediction and Rationalization of Stereochemical Outcomes
Application of Predictive Models (e.g., Felkin-Anh, Cram's Rule)
The stereochemical outcome of nucleophilic additions to a related ketone, 1-(3-bromophenyl)cyclobutanone, could be rationalized using established predictive models like the Felkin-Anh or Cram's rule. These models consider the steric and electronic environment around the carbonyl group to predict the favored diastereomer. Computational chemistry could be used to refine these predictions by calculating the energies of the different transition state conformers. However, no specific studies applying these models, either theoretically or experimentally, to derivatives of this compound have been documented.
Analysis of Ring Strain and Conformational Dynamics of Cyclobutanol (B46151) Systems
The cyclobutanol ring is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization. This ring strain is a key determinant of its chemical reactivity, often predisposing it to ring-opening reactions. The puckered conformation of the cyclobutane (B1203170) ring is a strategy to alleviate some of this strain. For this compound, the attachment of the relatively bulky 3-bromophenyl group would be expected to influence the conformational dynamics of the cyclobutanol ring. Computational methods, such as molecular dynamics simulations, could provide a detailed picture of this dynamic behavior. However, specific computational studies quantifying the ring strain and exploring the conformational landscape of this compound are not currently available.
Electronic Structure and Reactivity Descriptors of Bromophenyl Substituents
The electronic structure and reactivity of a molecule are fundamentally governed by the arrangement and energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for quantifying these properties and deriving a set of global reactivity descriptors that predict the chemical behavior of a molecule.
In the context of this compound, the presence of the bromophenyl substituent significantly influences its electronic landscape. The bromine atom, being an electronegative halogen, exerts both inductive and resonance effects on the aromatic ring. The inductive effect involves the withdrawal of electron density from the phenyl ring through the sigma bond, while the resonance effect involves the donation of electron density from the lone pairs of the bromine atom into the pi system of the ring. The interplay of these effects modulates the electron density distribution across the molecule and, consequently, its reactivity.
Detailed research findings from computational studies on analogous brominated aromatic compounds allow for an in-depth analysis of these electronic characteristics. By employing DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), the energies of the HOMO and LUMO can be determined. These energies are crucial for calculating various global reactivity descriptors.
The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, several important reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical tendencies:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules are generally less reactive.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
The following tables present representative calculated values for these electronic properties for a model compound structurally similar to this compound, based on DFT calculations.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.69 |
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.58 |
| Electron Affinity (A) | -ELUMO | 0.89 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.735 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.845 |
| Global Electrophilicity Index (ω) | μ² / (2η) | 2.45 |
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. mdpi.com
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most fundamental structural verification for 1-(3-Bromophenyl)cyclobutanol.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on the bromophenyl ring, the methylene (B1212753) protons of the cyclobutanol (B46151) ring, and the single hydroxyl proton. The aromatic protons typically appear as complex multiplets in the downfield region (δ 7.0–7.8 ppm), while the cyclobutanol ring protons resonate in the upfield region (δ 1.8–2.5 ppm). The hydroxyl proton often presents as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals for this compound would include the quaternary carbon attached to the hydroxyl group (typically δ 70–80 ppm), the carbons of the cyclobutanol ring, and the six distinct carbons of the 3-bromophenyl group.
Two-dimensional (2D) NMR techniques are employed for unambiguous assignment of all proton and carbon signals, confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, which is useful for tracing the proton network within the cyclobutanol ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connection between the cyclobutanol ring and the 3-bromophenyl moiety.
Table 1: Predicted NMR Chemical Shifts for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic-H | 7.0 - 7.8 | Multiplet (m) |
| Cyclobutanol-CH₂ | 1.8 - 2.5 | Multiplet (m) | |
| Hydroxyl-OH | 1.5 - 2.0 | Broad Singlet (br s) | |
| ¹³C NMR | Aromatic C-Br | ~122 | - |
| Aromatic C-H | 125 - 135 | - | |
| Quaternary C-O | 70 - 80 | - | |
| Cyclobutanol-CH₂ | ~35 | - |
In-situ NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR spectrometer. ed.ac.uk This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. ed.ac.uk By acquiring a series of spectra over the course of the reaction, a time-resolved profile of the concentration of reactants, intermediates, and products can be generated. beilstein-journals.org
For the synthesis of this compound, one could monitor the reaction by observing the disappearance of the characteristic signals of the starting materials and the concurrent appearance and growth of the product's unique signals. This data enables the calculation of reaction rates and the determination of the reaction order with respect to each reactant. Furthermore, any unexpected signals that appear and then disappear during the reaction could indicate the formation of short-lived intermediates, providing crucial mechanistic details that would be missed by conventional analysis of the final product mixture. researchgate.neted.ac.uk
Table 2: Hypothetical In-situ NMR Reaction Monitoring Data
| Time (minutes) | Reactant A (%) | Product (%) | Intermediate B (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 10 | 75 | 20 | 5 |
| 20 | 50 | 45 | 5 |
| 30 | 25 | 73 | 2 |
| 60 | 5 | 95 | 0 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's molecular formula. researchgate.net For this compound (C₁₀H₁₁BrO), HRMS can easily distinguish its molecular formula from other potential formulas that have the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a relative abundance of approximately 50.7% and 49.3%, respectively. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.
Table 3: Theoretical HRMS Data for this compound (C₁₀H₁₁BrO)
| Ion | Formula | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |
|---|---|---|---|
| [M]⁺ | C₁₀H₁₁⁷⁹BrO⁺ | 226.0044 | 227.9994 |
| [M+H]⁺ | C₁₀H₁₂⁷⁹BrO⁺ | 227.0122 | 229.0102 |
| [M+Na]⁺ | C₁₀H₁₁⁷⁹BrNaO⁺ | 249.0042 | 250.9891 |
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures and monitoring reaction progress. europeanpharmaceuticalreview.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing compounds that are non-volatile or thermally unstable. europeanpharmaceuticalreview.com In the context of this compound synthesis, a small aliquot of the reaction mixture can be injected into the LC-MS system at various time points. The liquid chromatograph separates the components of the mixture (starting materials, product, byproducts, and intermediates), which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratios. researchgate.net This provides a detailed snapshot of the reaction's composition over time.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. jmchemsci.com It could be employed to assess the purity of the final this compound product after purification or to monitor a reaction where all components are amenable to gas chromatography. The sample is vaporized and separated based on boiling point and column interactions before being detected by the mass spectrometer.
Table 4: Hypothetical LC-MS Analysis of a Reaction Mixture
| Compound | Retention Time (min) | Observed m/z ([M+H]⁺) | Identity |
|---|---|---|---|
| 1 | 3.5 | 185.0/187.0 | Starting Material (e.g., 3-Bromoacetophenone) |
| 2 | 5.2 | 227.0/229.0 | Product (this compound) |
| 3 | 6.1 | 209.0/211.0 | Byproduct (e.g., Dehydration product) |
Chromatographic Methods
Chromatographic techniques are fundamental for both the analysis and purification of this compound, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and simple method used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate at different times, one can visualize the consumption of starting materials and the formation of the product. It is also instrumental in screening for the optimal solvent system (mobile phase) for purification by column chromatography.
Column Chromatography: This is the standard preparative technique used to purify compounds in a laboratory setting. The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (mobile phase) is passed through to elute the separated components. For this compound, this method would be used to isolate the desired product from unreacted starting materials and any byproducts, yielding a high-purity sample.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound with high accuracy. It can also be scaled up for preparative purposes to achieve very high purity levels. Depending on the compound's polarity, either normal-phase or reverse-phase HPLC could be employed for the analysis of this compound.
Table 5: Applications of Chromatographic Methods
| Method | Primary Application | Mode | Key Information Provided |
|---|---|---|---|
| TLC | Reaction Monitoring | Analytical | Qualitative assessment of reaction completion |
| Column Chromatography | Purification | Preparative | Isolation of pure product from crude mixture |
| HPLC | Purity Assessment | Analytical | Quantitative determination of product purity (%) |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of "this compound". These techniques are crucial for determining the purity of the final product and for monitoring the progress of its synthesis. UPLC, an advancement on HPLC, utilizes columns with smaller particle sizes (<2 μm), which operates at higher pressures to provide faster and more efficient separations. mdpi.com This leads to increased resolution and sensitivity, making it a highly effective method for analyzing complex reaction mixtures. mdpi.com
In the context of synthesizing "this compound," which can be formed via a Grignard reaction, HPLC and UPLC are vital for tracking the consumption of reactants (e.g., a ketone precursor) and the formation of the desired alcohol product. dtu.dk This real-time monitoring allows for precise control over reaction conditions to optimize yield and minimize the formation of impurities. dtu.dk For instance, offline HPLC analysis is often used as a reference method to calibrate inline monitoring techniques like near-infrared (NIR) spectroscopy during Grignard reactions. dtu.dk
Method development for the analysis of bromophenolic compounds often involves reversed-phase chromatography. researchgate.net A typical setup would employ a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities, from unreacted starting materials to the final product and various byproducts. researchgate.net Detection is typically achieved using a UV detector, as the bromophenyl group is a strong chromophore.
| Parameter | Typical Conditions for Arylcyclobutanol Analysis | Reference |
|---|---|---|
| Technique | UPLC / HPLC | mdpi.com |
| Column | Reversed-phase, e.g., BEH C18 (1.7 µm) or Phenomenex Luna C8(2) (3 µm) | mdpi.comresearchgate.net |
| Mobile Phase | Acetonitrile and water (often with a modifier like trifluoroacetic acid) | researchgate.netnih.gov |
| Elution | Gradient | researchgate.net |
| Flow Rate | 0.1 - 0.5 mL/min for UPLC | mdpi.com |
| Detection | UV Spectrophotometry (e.g., at 210 nm or 254 nm) | researchgate.net |
| Application | Purity assessment, reaction monitoring, quantitative analysis | dtu.dknih.gov |
Gas Chromatography (GC) for Analysis of Volatile Components and Byproducts
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov In the synthesis of "this compound," GC is particularly useful for identifying and quantifying volatile organic components, such as residual solvents (e.g., tetrahydrofuran, diethyl ether) and volatile byproducts that may be present in the reaction mixture or the final product. researchgate.net
The analysis is performed by injecting a sample into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. A common detector used for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification of the components. researchgate.net
For instance, during the synthesis, byproducts could arise from side reactions of the Grignard reagent. GC can be used to detect these impurities, helping to refine the reaction and purification steps. The choice of the GC column is critical; a non-polar or medium-polarity column is often suitable for the separation of common organic solvents and byproducts. Temperature programming, where the column temperature is gradually increased, allows for the elution and separation of compounds with a wide range of boiling points. unito.it
| Parameter | Typical Conditions for Volatile Byproduct Analysis | Reference |
|---|---|---|
| Technique | Gas Chromatography (GC) | nih.gov |
| Column | Capillary column (e.g., SPB-1, PTA-5) | researchgate.net |
| Carrier Gas | Helium or Nitrogen | researchgate.net |
| Injector Temperature | 250 - 270°C | researchgate.net |
| Oven Program | Temperature ramp (e.g., 50°C to 250°C at 10°C/min) | researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | researchgate.net |
| Application | Analysis of residual solvents and volatile byproducts | researchgate.net |
Other Spectroscopic Techniques
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. ponder.ing It operates on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs the frequencies that match its vibrational modes. ponder.ing For "this compound," the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent features in the IR spectrum of this compound would be a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. fiveable.melibretexts.org Other significant peaks include C-H stretching from the aromatic ring (typically >3000 cm⁻¹) and the cyclobutane (B1203170) ring (typically <3000 cm⁻¹), C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band around 1050-1150 cm⁻¹. fiveable.medocbrown.info The presence of the bromine atom on the phenyl ring can be inferred from absorptions in the fingerprint region, typically below 1000 cm⁻¹.
IR spectroscopy is also a valuable tool for real-time reaction monitoring. mt.com For example, if "this compound" is synthesized from 3-bromobenzoylcyclobutane, the progress of the reaction can be followed by observing the disappearance of the strong carbonyl (C=O) stretching peak of the ketone (around 1685 cm⁻¹) and the simultaneous appearance of the broad O-H band of the alcohol product. mt.compressbooks.pub In-situ FTIR spectroscopy probes can be directly inserted into a reactor to continuously measure the concentration of reactants and products. mt.com
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| O-H (Alcohol) | 3200 - 3600 (broad, strong) | Stretching | fiveable.melibretexts.org |
| C-H (Aromatic) | 3000 - 3100 (medium) | Stretching | pressbooks.pub |
| C-H (Aliphatic/Cyclobutane) | 2850 - 3000 (strong) | Stretching | docbrown.infopressbooks.pub |
| C=C (Aromatic) | 1450 - 1600 (medium to weak) | Stretching | pharmatutor.org |
| C-O (Alcohol) | 1050 - 1150 (strong) | Stretching | fiveable.me |
| C-Br | 600 - 800 (medium to strong) | Stretching |
UV-Visible (UV-Vis) Spectroscopy for Monitoring Chromophoric Species
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. msu.edu This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. In "this compound," the bromophenyl group acts as the primary chromophore. rasayanjournal.co.in
The conjugated π-electron system of the benzene (B151609) ring gives rise to strong absorptions in the UV region. msu.edu Benzene itself shows a group of weak bands around 254 nm. msu.edu The substitution of a bromine atom and a cyclobutanol group onto the ring will cause a shift in the absorption maxima (λmax) and their intensities (molar absorptivity, ε). This shift, known as a bathochromic or red shift, occurs because substituents can extend the conjugation or interact with the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edurasayanjournal.co.in
UV-Vis spectroscopy can be employed to monitor reaction progress, especially if the reactants, intermediates, and products have distinct absorption spectra. longdom.org For instance, if the starting material has a different chromophoric system than the product, the change in absorbance at a specific wavelength can be correlated to the concentration of the species of interest, allowing for quantitative analysis based on the Beer-Lambert Law. longdom.org
X-ray Crystallography for Absolute Stereochemical Assignment and Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. dntb.gov.ua This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for molecular structure determination. hzdr.de
For a compound like "this compound," which has a tertiary alcohol, single-crystal X-ray diffraction would unambiguously confirm the connectivity of the atoms. It would reveal the precise geometry of the cyclobutane ring, which is typically puckered rather than planar, as well as the orientation of the 3-bromophenyl and hydroxyl substituents relative to the ring. researchgate.net The resulting crystal structure would provide detailed data on the C-C bond lengths within the strained four-membered ring and the C-Br and C-O bond lengths. researchgate.netnih.gov
Furthermore, this technique is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group or other non-covalent interactions, which dictate how the molecules pack in the crystal lattice. nih.gov The presence of the heavy bromine atom is also advantageous for X-ray crystallography, as it scatters X-rays strongly, which can aid in solving the phase problem during structure determination.
1 3 Bromophenyl Cyclobutanol As a Versatile Synthetic Intermediate
Utility in the Construction of Architecturally Complex Organic Molecules
The unique three-dimensional structure of 1-(3-bromophenyl)cyclobutanol makes it an attractive starting material for the synthesis of architecturally complex organic molecules. The puckered nature of the cyclobutane (B1203170) ring provides a rigid scaffold that can be elaborated upon to introduce multiple stereocenters with a high degree of control.
One of the key features of this compound is the presence of the bromine atom on the phenyl ring. This halogen atom serves as a key functional group for various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. For instance, the bromine atom can readily participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents on the aromatic ring, thereby enabling the synthesis of diverse and complex molecular architectures.
The cyclobutanol (B46151) moiety itself can undergo a range of transformations to build more intricate structures. For example, the hydroxyl group can be used to direct further functionalization of the cyclobutane ring or can be transformed into other functional groups to facilitate subsequent reactions. The inherent strain in the four-membered ring can also be exploited in ring-opening or ring-expansion reactions to generate larger and more complex cyclic systems that would be challenging to synthesize through other methods.
Role in the Synthesis of Conformationally Restricted Scaffolds and Ring Systems
In medicinal chemistry and drug design, controlling the conformation of a molecule is crucial for optimizing its binding to a biological target. The rigid and puckered geometry of the cyclobutane ring in this compound makes it an excellent building block for the synthesis of conformationally restricted scaffolds. By incorporating this motif into a larger molecule, chemists can limit the number of accessible conformations, leading to a more defined three-dimensional shape. This can result in improved potency, selectivity, and pharmacokinetic properties of a drug candidate.
The cyclobutane unit is often used as a bioisosteric replacement for more flexible alkyl chains or planar aromatic rings. This substitution can help to "escape from flatland," a concept in medicinal chemistry that encourages the development of more three-dimensional molecules to improve drug-like properties.
Furthermore, this compound can serve as a precursor to a variety of spirocyclic and fused ring systems. Spirocyclic compounds, which contain two rings connected by a single common atom, are of particular interest in drug discovery due to their rigid and well-defined three-dimensional structures. The cyclobutane ring of this compound can act as the anchor point for the construction of a second ring, leading to novel spirocyclic scaffolds. For example, intramolecular cyclization reactions starting from derivatives of this compound can provide access to complex spiro[cyclobutane-1,1'-indene] or other related ring systems.
Precursor to Advanced Building Blocks with Diverse Functionalization Capabilities
This compound is not only a useful intermediate in itself but also serves as a precursor to a variety of advanced building blocks with diverse functionalization capabilities. The strategic placement of the bromine atom and the hydroxyl group allows for a wide range of chemical modifications, leading to the generation of a library of unique and valuable synthetic intermediates.
The bromine atom can be transformed into a multitude of other functional groups. For instance, it can be converted to an amino group, a cyano group, or a variety of organometallic species. These transformations open up a vast chemical space for further derivatization. As an example, the conversion of the bromo group to an amino group would yield 1-(3-aminophenyl)cyclobutanol, a bifunctional molecule with both a nucleophilic amino group and a hydroxyl group that can be further manipulated.
The hydroxyl group of the cyclobutanol can also be readily modified. It can be oxidized to the corresponding cyclobutanone, which is a versatile intermediate for a variety of reactions, including nucleophilic additions and ring expansions. Alternatively, the hydroxyl group can be replaced by other functionalities through nucleophilic substitution reactions, further expanding the range of accessible building blocks.
Below is a table summarizing some of the potential advanced building blocks that can be derived from this compound and their potential applications.
| Derivative of this compound | Potential Functional Group Transformation | Resulting Advanced Building Block | Potential Synthetic Applications |
| Bromine Atom | Palladium-catalyzed amination | 1-(3-Aminophenyl)cyclobutanol | Synthesis of pharmaceutically active compounds, ligands for metal catalysts |
| Bromine Atom | Cyanation | 1-(3-Cyanophenyl)cyclobutanol | Precursor for carboxylic acids, amides, and amines |
| Bromine Atom | Borylation | 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol | Suzuki cross-coupling reactions to introduce diverse aryl or heteroaryl groups |
| Hydroxyl Group | Oxidation | 3-Bromophenyl cyclobutyl ketone | Nucleophilic additions, Baeyer-Villiger oxidation, synthesis of heterocyclic compounds |
| Hydroxyl Group | Dehydration | 1-(3-Bromophenyl)cyclobutene | Diels-Alder reactions, olefin metathesis, polymerization |
Enabling Novel Chemical Transformations and Retrosynthetic Disconnections
The unique reactivity of this compound and its derivatives can enable novel chemical transformations and open up new retrosynthetic disconnections in the planning of complex molecule synthesis. The strained four-membered ring can participate in a variety of ring-opening and ring-expansion reactions, providing access to molecular architectures that are not easily accessible through traditional synthetic routes.
For instance, acid- or base-catalyzed ring expansion of 1-arylcyclobutanols can lead to the formation of substituted cyclopentanones or other larger ring systems. chemistrysteps.com This type of transformation allows for a disconnection in retrosynthetic analysis where a five-membered ring is traced back to a more readily available four-membered ring precursor.
The presence of both the cyclobutanol and the bromophenyl moieties in a single molecule allows for sequential or tandem reactions that can rapidly build molecular complexity. For example, a cross-coupling reaction on the bromophenyl group could be followed by an intramolecular reaction involving the cyclobutanol hydroxyl group, leading to the formation of complex polycyclic systems in a single synthetic operation.
The ability to generate a carbocation at the benzylic position of the cyclobutanol ring can also lead to interesting rearrangements and cyclization reactions. These transformations can be used to construct novel and challenging molecular frameworks, providing synthetic chemists with new tools for the design and synthesis of complex target molecules. The combination of the strained ring and the versatile aromatic handle in this compound thus offers a powerful platform for the exploration of new chemical reactions and the development of innovative synthetic strategies.
Future Directions and Emerging Research Avenues on 1 3 Bromophenyl Cyclobutanol
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of tertiary alcohols like 1-(3-bromophenyl)cyclobutanol often relies on Grignard reactions, which, while effective, can generate significant stoichiometric waste. Future research will undoubtedly focus on developing greener and more atom-economical alternatives. Atom economy is a principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.govrsc.orgorganic-chemistry.org
One promising avenue is the exploration of catalytic C-H activation/functionalization reactions. This approach would ideally allow for the direct coupling of a bromobenzene derivative with cyclobutanone, eliminating the need for pre-functionalized organometallic reagents and thereby reducing waste. Another area of interest is the development of novel catalytic systems for the addition of organoboron or organosilicon reagents to cyclobutanone, which can often be performed under milder conditions and with higher functional group tolerance compared to traditional organometallic reactions.
| Synthetic Strategy | Advantages | Key Research Goals |
| Catalytic C-H Activation | Direct functionalization, reduced waste | Development of selective and efficient catalysts |
| Organoboron/Organosilicon Addition | Milder reaction conditions, high functional group tolerance | Design of novel catalysts and reagents |
| Biocatalysis | High selectivity, environmentally benign | Discovery and engineering of suitable enzymes |
Exploration of Unprecedented Reactivity and Novel Transformational Pathways
The unique structural features of this compound, particularly the strained cyclobutane (B1203170) ring, open the door to a wide array of novel chemical transformations. Future research will likely focus on leveraging this ring strain to drive unique reactions that are not accessible with less strained cyclic or acyclic alcohols.
For instance, selective ring-opening reactions of the cyclobutanol (B46151) moiety could provide access to a variety of functionalized linear carbon chains. researchgate.net The regioselectivity and stereoselectivity of these ring-opening reactions could be controlled by the choice of catalyst and reaction conditions, leading to a diverse range of products from a single starting material. Furthermore, the interplay between the reactivity of the cyclobutanol and the bromophenyl group could lead to novel tandem reactions, where a transformation at one site triggers a subsequent reaction at the other.
| Transformation Type | Potential Products | Research Focus |
| Selective Ring-Opening | Functionalized linear alkanes | Catalyst development for controlled bond cleavage |
| Tandem Reactions | Complex polycyclic structures | Understanding the interplay between reactive sites |
| Photoredox Catalysis | Radically-generated novel structures | Exploration of new photocatalytic methodologies |
Integration of Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Computational chemistry is becoming an indispensable tool in modern organic synthesis. mdpi.com In the context of this compound, advanced computational modeling can be employed to predict its reactivity, explore potential reaction mechanisms, and design more efficient synthetic routes.
Density Functional Theory (DFT) calculations can be used to model the transition states of various potential reactions, providing insights into the reaction kinetics and thermodynamics. mdpi.com This information can be invaluable in selecting the optimal reaction conditions and catalysts to achieve a desired outcome. Furthermore, computational screening of virtual catalyst libraries can accelerate the discovery of new and more efficient catalytic systems for the synthesis and transformation of this compound. Molecular dynamics simulations can also provide insights into the conformational preferences of the molecule and how it interacts with solvents and reagents. nih.gov
| Computational Method | Application | Desired Outcome |
| Density Functional Theory (DFT) | Reaction mechanism and transition state analysis | Prediction of reactivity and product selectivity |
| Virtual Catalyst Screening | High-throughput catalyst evaluation | Accelerated discovery of optimal catalysts |
| Molecular Dynamics (MD) | Conformational analysis and solvent effects | Understanding of reaction environment influence |
Implementation within Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. chimia.chnih.govflinders.edu.auuc.pt Future research will focus on developing robust and efficient flow chemistry protocols for the synthesis and subsequent functionalization of this compound.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. thieme-connect.demdpi.com The small reactor volumes used in flow systems also enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. Automated synthesis platforms, which integrate robotics and software control, can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of synthetic routes. chemrxiv.orgnih.gov The development of cartridge-based automated systems could further simplify the synthesis process, making it more accessible to a broader range of researchers. chimia.ch
| Technology | Advantages | Future Implementation |
| Flow Chemistry | Enhanced safety, scalability, and control | Development of continuous processes for synthesis and functionalization |
| Automated Synthesis | High-throughput screening and optimization | Rapid discovery of optimal reaction conditions |
| Cartridge-Based Systems | Ease of use and accessibility | Simplified and standardized synthesis protocols |
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(3-Bromophenyl)cyclobutanol, and how can reaction conditions be optimized for higher yield?
- Synthesis Methods :
- Cyclization Strategies : Cyclobutanol rings can be synthesized via [2+2] photocycloaddition or intramolecular nucleophilic substitution. For brominated derivatives, bromine can be introduced using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids like FeBr₃ .
- Microwave-Assisted Synthesis : Microwave irradiation (e.g., Claisen-Schmidt condensation) enhances reaction efficiency and yield. For example, similar chalcone derivatives achieved yields up to 87% using this method .
- Optimization : Parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% FeBr₃) should be systematically tested. Purity can be improved via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect signals for the cyclobutanol ring protons (δ 1.8–2.5 ppm, multiplet) and aromatic protons (δ 7.0–7.8 ppm). The -OH proton may appear as a broad singlet (δ 1.5–2.0 ppm) .
- ¹³C NMR : The quaternary carbon bearing the hydroxyl group typically resonates at δ 70–80 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (227.07 g/mol) and fragmentation patterns consistent with cyclobutanol ring cleavage .
- X-ray Crystallography : SHELX software is widely used for structure refinement. The cyclobutanol ring’s puckering angle and bromine’s position can be confirmed via crystallographic data .
Advanced Research Questions
Q. How does the steric and electronic environment of the cyclobutanol ring influence the reactivity of this compound in substitution reactions?
- Steric Effects : The strained cyclobutanol ring increases susceptibility to ring-opening reactions. Bulky substituents on the phenyl group may hinder nucleophilic attack at the benzylic carbon .
- Electronic Effects : Electron-withdrawing bromine at the meta position directs electrophilic substitution to the para position. Density Functional Theory (DFT) calculations can map electron density to predict reactivity .
- Methodology : Use Hammett plots to correlate substituent effects with reaction rates. For example, compare activation energies for SN2 reactions with varying para substituents .
Q. What strategies can be employed to resolve contradictions in bioactivity data observed for this compound across different cell lines?
- Experimental Design :
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to ensure IC50 values are reproducible. Presto Blue™ assays are reliable for cytotoxicity screening .
- Cell Line Validation : Use isogenic cell lines to control for genetic variability. For example, compare activity in MCF-7 (breast cancer) vs. HEK-293 (non-cancerous) cells .
Q. What computational methods are suitable for modeling the three-dimensional conformation of this compound, and how does conformation affect its biological interactions?
- Quantum Chemical Calculations :
- Use Gaussian or ORCA software for geometry optimization at the B3LYP/6-31G(d) level. Cyclobutanol’s puckered conformation and bromine’s dihedral angle can be visualized .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to biological targets (e.g., kinases). The meta-bromine’s orientation may influence hydrophobic interactions in enzyme active sites .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., AMBER) to study conformational flexibility in aqueous vs. lipid environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
